molecular formula C19H23N3O3 B2878025 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide CAS No. 872848-53-8

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide

Cat. No.: B2878025
CAS No.: 872848-53-8
M. Wt: 341.411
InChI Key: SBIMUXORCRNEGA-UHFFFAOYSA-N
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Description

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carbaldehyde with diethylamine and subsequent acylation with acryloyl chloride. The reaction conditions often require the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. It is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to its anticancer effects. Additionally, its interaction with viral proteins can inhibit viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its diethylamino and acryloyl moieties contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-4-11-20-19(25)18(24)15-12-22(13-17(23)21(5-2)6-3)16-10-8-7-9-14(15)16/h4,7-10,12H,1,5-6,11,13H2,2-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIMUXORCRNEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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